Home > Products > Screening Compounds P24434 > 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide -

4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-3647814
CAS Number:
Molecular Formula: C16H12ClF3N2O2
Molecular Weight: 356.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate

Compound Description: This compound is a substituted hexahydropyrimidine. []

Relevance: This compound shares the 2-chloro-5-(trifluoromethyl)phenyl substituent with the target compound, 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. []

4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

Compound Description: This compound is a complex molecule studied for its insecticidal activity against invertebrate pests. It exists in several solid forms. [, , ]

Relevance: This compound, like 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, contains the 3-chloro-5-(trifluoromethyl)phenyl moiety, highlighting a potential structure-activity relationship in similar chemical classes. [, , ]

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: This compound exhibits anti-staphylococcal and anti-biofilm properties, demonstrating effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. []

Relevance: This compound shares the core benzamide structure and the 3-(trifluoromethyl)phenyl substituent with 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, suggesting a potential commonality in their mechanisms of action or target interactions. []

N-[3,5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide

Compound Description: This compound acts as an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors. It exhibits anti-inflammatory and immunosuppressive properties in several animal models. []

Relevance: This compound, while not directly analogous, offers insights into the structure-activity relationship of compounds containing trifluoromethyl and chlorine substituents, similar to 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. Specifically, it highlights the potential for these substituents to contribute to the inhibition of NF-κB and AP-1. []

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a phenyluracil derivative that exists in various crystalline forms, including hydrates. It has potential applications in plant protection formulations. [, ]

Relevance: This compound and 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide share the central benzamide structure and the trifluoromethyl substituent, suggesting a potential shared chemical space and possibly similar applications or biological activities. [, ]

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: This compound is a known anti-leukemia drug used in cancer therapy. It exists in different crystalline forms, including a nanosize weakly crystalline form with enhanced solubility. [, , , , , , , ]

Relevance: While structurally distinct from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, Nilotinib highlights the significant impact of crystalline form on pharmaceutical properties, emphasizing the potential for polymorph screening and characterization in drug development, particularly for compounds containing trifluoromethyl groups. [, , , , , , , ]

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

Compound Description: This compound acts as a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor and is used as a herbicide. It is particularly effective in controlling undesirable plants in transgenic crop fields, including corn and soybean. []

Relevance: This compound shares the benzamide core structure and the trifluoromethyl substituent with 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, suggesting potential similarities in their chemical properties and potential for biological activity. []

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide

Compound Description: Identified through high-throughput screening and solution-phase parallel synthesis, this compound inhibits both NF-κB and AP-1, key proinflammatory protein and cytokine regulators. It demonstrates efficacy in various animal inflammation and immunosuppression models. []

Relevance: This compound and 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide both feature a trifluoromethyl group and a chlorine atom, hinting at potential similarities in their biological targets or mechanisms of action, particularly regarding inflammatory pathways. []

N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

Compound Description: These compounds, synthesized through a two-step reaction, offer insights into halogen atom influence on molecular structure and crystal packing. Their crystal structures reveal distinct intra- and intermolecular hydrogen bonding patterns. []

Relevance: While not directly analogous, these compounds highlight the impact of halogen substituents, like the chlorine in 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, on molecular conformation and crystal packing, which are crucial for physicochemical and pharmacological properties. []

5-Chloro-N-[2-(4-hydroxysulfamoylphenyl)ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: This rationally designed hydroxyl sulfonamide analogue demonstrates dose-dependent inhibition of the NLRP3 inflammasome, a critical component of the innate immune system, thereby reducing IL-1β release in various experimental models, including a mouse model of multiple sclerosis. []

Relevance: Though structurally diverse, JC-171, like 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, contains a benzamide core. This shared motif might imply potential interactions with similar biological pathways or protein targets, particularly those involved in inflammation. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

Compound Description: CTB and CTPB serve as potent activators of the p300 histone acetyltransferase enzyme, a crucial player in gene transcription regulation. []

Relevance: The presence of the 4-chloro-3-trifluoromethyl-phenyl moiety in both CTB, CTPB and the target compound, 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, underscores its potential importance in interacting with specific protein targets or influencing biological activity. []

4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: Identified as a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) antagonist, this compound covalently binds to Cys249 within the PPARδ binding pocket and effectively antagonizes PPARδ transcriptional activity, as evidenced by the inhibition of basal CPT1a gene transcription. []

Relevance: Although structurally diverse, GSK3787, like 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, features a benzamide core. This structural commonality might indicate a potential for interaction with similar biological targets or pathways, although their specific activities and mechanisms may differ. []

N-{2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidinyl]phenyl}-2,2-bis(3-fluorophenoxy)acetamide

Compound Description: This novel amide compound exhibits potential biological activity, although its specific targets and mechanisms of action are not fully elucidated. []

Relevance: Both this compound and 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide incorporate a chlorine atom and a trifluoromethyl group within their structures. This structural similarity may suggest common features in their pharmacological profiles or interactions with biological targets. []

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxamide

Compound Description: This series of compounds, synthesized via an acid-catalyzed cyclocondensation reaction, has been investigated for its potential antimicrobial activity. []

Relevance: The presence of the 2-chloro-4-(trifluoromethyl) phenyl moiety in this series, a structural feature also present in 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, suggests a possible shared chemical space and potential for similar biological activities. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: This compound is a PPARγ partial agonist that exhibits complex binding modes, interacting with both the orthosteric and allosteric sites of PPARγ. []

Relevance: Although structurally different from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, T2384 highlights the intricate nature of ligand-protein interactions, particularly for compounds targeting nuclear receptors like PPARγ. This knowledge emphasizes the importance of exploring multiple binding modes and potential allosteric effects during drug development. []

4-{4-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

Compound Description: This compound exists as a monohydrate and various salts, highlighting the importance of solid-form screening in drug development. [, ]

Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl substituent with 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, indicating a potential for similar synthetic strategies and potential biological activity. [, ]

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

Compound Description: This benzimidazole derivative is synthesized from an azlactone precursor and o-phenylenediamine, demonstrating the versatility of azlactones in heterocyclic chemistry. []

Relevance: Although structurally different from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, this compound highlights the importance of exploring different heterocyclic scaffolds, such as benzimidazoles, in medicinal chemistry, especially when designing compounds with potential biological activity. []

9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]xanthene

Compound Description: This trifluoromethylated bis(ether amine) monomer serves as a precursor for synthesizing organosoluble, low-dielectric-constant fluorinated polyimides, materials with potential applications in microelectronics. []

Relevance: This compound exemplifies the use of trifluoromethyl groups, a structural element also present in 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, for modifying polymer properties, specifically for achieving low dielectric constants, crucial in advanced electronic devices. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: This triphenylethanamine (TPE) derivative acts as a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor, demonstrating favorable pharmacokinetic properties and potential for treating atherosclerosis. []

Relevance: While structurally distinct from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, BMS-795311 highlights the use of fluorine-containing substituents, such as trifluoromethyl groups, in medicinal chemistry for enhancing potency, selectivity, and pharmacokinetic properties, particularly for compounds targeting metabolic diseases. []

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: This thiazolidinedione (TZD)-containing compound acts as a dual agonist of the peroxisome proliferator-activated receptors α and γ, potentially useful for treating type 2 diabetes. [, , , ]

Relevance: Although structurally diverse, MK-0767, like 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, contains a benzamide core and a trifluoromethyl group. This structural similarity may indicate a potential for interaction with similar biological pathways or targets, albeit their specific activities may differ. [, , , ]

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea

Compound Description: This arylurea derivative exhibits potential as a raf kinase inhibitor, making it a candidate for treating raf kinase-mediated diseases like cancer. []

Relevance: This compound, like 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, contains a 4-chloro-3-(trifluoromethyl)phenyl substituent. This shared moiety suggests these compounds may have some overlap in their chemical space and might exhibit similar binding affinities to certain protein targets. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

Compound Description: The crystal structure of this compound reveals a twisted thiazolidine ring and a disordered trifluoromethyl group, highlighting the conformational flexibility of such molecules. []

Relevance: While structurally different from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, this compound provides insight into the structural behavior of molecules containing both trifluoromethyl and chlorine substituents, which can influence their physicochemical properties and interactions with biological targets. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description: This compound, characterized by its insecticidal activity, displays intermolecular hydrogen bonding and a disordered trifluoromethyl group in its crystal structure. []

Relevance: While structurally distinct from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, this insecticide highlights the utility of halogen and trifluoromethyl substituents in designing bioactive molecules, potentially influencing their target interactions and insecticidal properties. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: Synthesized and characterized for its potential antimicrobial activity, this compound's structure is confirmed through various spectroscopic techniques. []

Relevance: The presence of a trifluoromethylphenyldiazenyl group in this compound, while structurally different from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, highlights the potential of such moieties for biological activity, possibly influencing target interactions and antimicrobial properties. []

N-(2-benzoyl-4-chlorophenyl)-benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: These series of compounds, derived from 2-amino-5-chlorobenzophenone, are studied for their potential as plant growth regulators, exhibiting a range of plant growth promoting (PGP) and inhibiting (PGI) activities. []

Relevance: Though structurally distinct from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, these compounds, particularly those exhibiting PGP activity, highlight the significance of exploring diverse chemical scaffolds containing halogen substituents, like the chlorine in the target compound, for modulating plant growth and development. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []

Relevance: While structurally different from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, TP0439150 demonstrates the potential of incorporating trifluoromethyl and chlorine substituents into drug candidates targeting the central nervous system. This example suggests that these structural features may contribute to desirable pharmacological properties. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound, structurally diverse from TP0439150, represents a backup compound with a higher CNS MPO score. It exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increases cerebrospinal fluid glycine concentration in rats. []

Relevance: Despite structural differences from 4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, this compound emphasizes the importance of CNS MPO optimization in drug discovery, even for structurally distinct compounds, to enhance drug-likeness and improve potential therapeutic outcomes. []

Properties

Product Name

4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

IUPAC Name

4-acetamido-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C16H12ClF3N2O2

Molecular Weight

356.72 g/mol

InChI

InChI=1S/C16H12ClF3N2O2/c1-9(23)21-12-5-2-10(3-6-12)15(24)22-14-8-11(16(18,19)20)4-7-13(14)17/h2-8H,1H3,(H,21,23)(H,22,24)

InChI Key

NNRIHWCKASZVCQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.